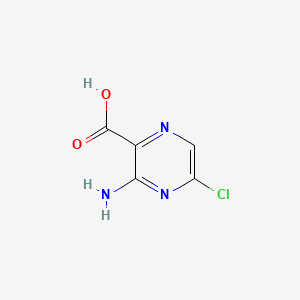

3-Amino-5-chloropyrazine-2-carboxylic acid

Overview

Description

3-Amino-5-chloropyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazine family. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . This multi-step process ensures the efficient production of the target compound.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents. For instance, the elimination of hazardous POCl3 in favor of safer alternatives has been a significant improvement in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions typically yield amino-substituted pyrazines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of various heterocyclic compounds. It is utilized in the development of new materials through reactions that leverage its unique functional groups. For instance, it can undergo reactions to form derivatives that are useful in organic synthesis.

Biology

In biological research, 3-Amino-5-chloropyrazine-2-carboxylic acid is investigated for its role as an enzyme inhibitor. Its derivatives have shown potential as building blocks for bioactive molecules, contributing to the understanding of enzyme mechanisms and interactions.

Medicine

The pharmaceutical applications of this compound are noteworthy:

-

Antimicrobial Activity : Derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis. Research indicates that certain derivatives can achieve minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid.

Compound MIC (µg/mL) Activity This compound derivative A 6.25 Antimycobacterial This compound derivative B 12.5 Antifungal - Antifungal Activity : Some studies have reported sporadic antifungal activity against strains of Candida, indicating potential for broader applications in treating fungal infections.

Industry

In industrial applications, the compound is used as a catalyst in various chemical reactions and as a precursor for developing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.

Case Study 1: Antimycobacterial Activity

A study evaluated several derivatives of this compound against M. tuberculosis strains. The results demonstrated that specific modifications to the compound's structure significantly enhanced its efficacy, achieving MIC values as low as 3 µg/mL, which is promising for drug development against resistant tuberculosis strains .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors highlighted how derivatives of this compound can selectively inhibit target enzymes involved in bacterial metabolism. The findings suggest that these compounds could lead to new therapeutic strategies against bacterial infections .

Mechanism of Action

The mechanism of action of 3-Amino-5-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It is hypothesized to disrupt biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, which play crucial roles in cellular metabolism and plant growth. By inhibiting these pathways, the compound exerts its biological effects, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

- 2-Amino-5-chloropyrazine

- 5-Chloropyrazine-2-carboxylic acid

- 3,6-Dichloropyrazine-2-carbonitrile

Comparison: Compared to these similar compounds, 3-Amino-5-chloropyrazine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylic acid groups make it particularly versatile in forming derivatives with diverse applications in various fields.

Biological Activity

3-Amino-5-chloropyrazine-2-carboxylic acid (ACPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against mycobacterial infections such as tuberculosis. This article provides a detailed overview of the biological activity of ACPC, including its synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Properties

ACPC has the molecular formula CHClNO and a molecular weight of 173.56 g/mol. The compound features an amino group, a carboxylic acid group, and a chlorine atom on a pyrazine ring, which contribute to its biological activity.

Synthesis of Derivatives

The synthesis of ACPC derivatives is crucial for exploring its biological potential. Various methods have been employed to create N-substituted derivatives that exhibit enhanced pharmacological properties:

- Amidation and Alkylation : The acid is reacted with different amines to yield N-alkyl-3-(alkylamino)-pyrazine derivatives, which have shown promising antimycobacterial activity .

- Molecular Docking Studies : These studies aim to identify potent inhibitors by exploring the binding interactions of ACPC derivatives with specific enzymes critical for mycolic acid synthesis in Mycobacterium tuberculosis .

Antimycobacterial Activity

Numerous studies have demonstrated the antimycobacterial efficacy of ACPC and its derivatives:

- In Vitro Studies : Compounds derived from ACPC exhibit significant in vitro whole-cell activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds range from 6 µM to 42 µM, with some showing activity comparable to standard treatments like pyrazinamide .

| Compound Name | MIC (µM) | Reference |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 2.39 | |

| Standard Pyrazinamide | 3 |

Cytotoxicity Studies

While assessing the therapeutic potential of ACPC derivatives, cytotoxicity against human cell lines is also evaluated:

- HepG2 Cell Line Testing : Some derivatives showed low cytotoxicity with IC values exceeding 250 µM, indicating a favorable safety profile for further development .

The mechanism by which ACPC exerts its biological effects involves:

- Enzyme Inhibition : Derivatives are investigated as inhibitors of mycobacterial enoyl-ACP reductase, an enzyme essential for fatty acid synthesis in mycobacteria. Molecular docking studies suggest that these compounds can effectively bind to the active site of the enzyme, disrupting its function .

Case Studies

- Synthesis and Evaluation of N-benzylpyrazine-2-carboxamides : A series of twelve amides synthesized from ACPC were evaluated for their antimycobacterial and antifungal activities. One compound demonstrated an MIC of 6.25 µg/mL against M. tuberculosis, indicating strong potential as a therapeutic agent .

- Comparative Study on Lipophilicity and Activity : Research comparing various substituted pyrazine derivatives highlighted that lipophilicity plays a crucial role in determining the biological activity against mycobacteria. Compounds with higher lipophilicity tended to exhibit better antimycobacterial properties .

Properties

IUPAC Name |

3-amino-5-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLXZTVOEMVHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697446 | |

| Record name | 3-Amino-5-chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260663-68-0 | |

| Record name | 3-Amino-5-chloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.